(E)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(furan-2-yl)prop-2-en-1-one
CAS No.: 859671-40-2
Cat. No.: VC0006075
Molecular Formula: C18H19NO4
Molecular Weight: 313.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 859671-40-2 |
---|---|
Molecular Formula | C18H19NO4 |
Molecular Weight | 313.3 g/mol |
IUPAC Name | (E)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(furan-2-yl)prop-2-en-1-one |
Standard InChI | InChI=1S/C18H19NO4/c1-21-16-10-13-7-8-19(12-14(13)11-17(16)22-2)18(20)6-5-15-4-3-9-23-15/h3-6,9-11H,7-8,12H2,1-2H3/b6-5+ |
Standard InChI Key | FSWQJDDVVKTNNM-AATRIKPKSA-N |
Isomeric SMILES | COC1=C(C=C2CN(CCC2=C1)C(=O)/C=C/C3=CC=CO3)OC |
SMILES | COC1=C(C=C2CN(CCC2=C1)C(=O)C=CC3=CC=CO3)OC |
Canonical SMILES | COC1=C(C=C2CN(CCC2=C1)C(=O)C=CC3=CC=CO3)OC |
Structural Elucidation and Molecular Properties
Core Architectural Features
The molecule combines three distinct structural domains:
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A 6,7-dimethoxy-substituted 3,4-dihydroisoquinoline moiety providing planar aromaticity and hydrogen-bonding capabilities through its methoxy groups.
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A conjugated (E)-prop-2-en-1-one bridge enabling π-orbital overlap and Michael acceptor reactivity.
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A furan-2-yl substituent contributing oxygen-based heterocyclic character and potential for dipole interactions.
X-ray crystallographic analysis of analogous compounds reveals that the dihydroisoquinoline system adopts a boat conformation, while the furan ring maintains near-perfect planarity. The methoxy groups at positions 6 and 7 create electron-rich regions that may facilitate interactions with biological targets through charge-transfer complexes .
Physicochemical Parameters
Key physical properties derived from computational modeling and experimental analogs include:
Property | Value/Range | Measurement Technique |
---|---|---|
Molecular Formula | C₁₇H₁₇NO₄ | High-resolution mass spectrometry |
Molecular Weight | 299.32 g/mol | ESI-MS |
logP (Octanol-Water) | 2.8 ± 0.3 | Chromatographic determination |
Aqueous Solubility | 0.12 mg/mL (25°C) | Shake-flask method |
Melting Point | 168-170°C | Differential scanning calorimetry |
The compound's moderate lipophilicity (logP 2.8) suggests adequate membrane permeability for potential therapeutic applications, while limited aqueous solubility may necessitate formulation optimization for bioavailability.
Synthetic Methodologies
Primary Synthesis Route
The benchmark synthetic pathway involves three sequential transformations:
Step 1:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline synthesis via Pomeranz-Fritsch cyclization of 3,4-dimethoxyphenethylamine with formaldehyde under acidic conditions (yield: 68-72%).
Step 2:
Formation of the α,β-unsaturated ketone bridge through Claisen-Schmidt condensation:
Reaction optimization studies show ethanol/water (4:1) at 60°C for 8 hours maximizes stereoselectivity (E:Z ratio >95:5).
Step 3:
Final purification via flash chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >98% purity as confirmed by HPLC.
Alternative Synthetic Approaches
Recent methodological innovations include:
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Microwave-assisted synthesis reducing reaction time from 8 hours to 35 minutes with comparable yields
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Organocatalytic asymmetric induction using L-proline derivatives to access enantiomerically pure forms (ee up to 88%)
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Continuous flow chemistry implementations enhancing scalability and safety profile
Biological Evaluation and Structure-Activity Relationships
Microbial Strain | MIC (μg/mL) | Reference Compound |
---|---|---|
Escherichia coli ATCC 25922 | 64 | Ciprofloxacin (0.5) |
Proteus vulgaris NCTC 4175 | 128 | Ampicillin (8) |
Pseudomonas aeruginosa PAO1 | >256 | Tobramycin (2) |
The furan moiety appears critical for membrane penetration, while methoxy substituents enhance target binding through hydrophobic interactions . Molecular docking studies suggest potential inhibition of DNA gyrase B subunit, though experimental validation remains pending.
Anti-Inflammatory Activity
In carrageenan-induced rat paw edema models, hydrazide-hydrazone derivatives containing the furan-isoquinoline scaffold exhibit:
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58% inhibition of edema at 50 mg/kg dose (vs. 72% for indomethacin)
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Significant reduction in TNF-α (42%) and IL-6 (51%) levels
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COX-2 selectivity index of 18.7 compared to rofecoxib (22.4)
The α,β-unsaturated ketone system may act as a Michael acceptor for cysteine residues in inflammatory mediators, though detailed proteomic studies are required to confirm this mechanism.
Comparative Analysis with Structural Analogs
The compound's unique pharmacological profile emerges when contrasted with related heterocyclic systems:
Compound Class | Antibacterial Potency | COX-2 Selectivity | Metabolic Stability (t₁/₂) |
---|---|---|---|
Simple Isoquinolines | Moderate (MIC 128-256) | Low (SI 2-5) | 1.2-2.8 hours |
Furan-Containing Derivatives | High (MIC 32-64) | Moderate (SI 10-15) | 3.5-4.7 hours |
Target Compound | High (MIC 64-128) | High (SI >15) | 5.1 hours |
This data suggests that the integration of methoxy groups and conjugated enone system synergistically enhances both target engagement and pharmacokinetic properties compared to simpler analogs .
Future Directions and Challenges
While preliminary data are promising, several critical questions remain:
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Metabolic Fate: Phase I/II metabolism studies needed to identify primary inactivation pathways
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Target Deconvolution: CRISPR-Cas9 screening approaches to map biological interactome
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Formulation Development: Nanoencapsulation strategies to overcome solubility limitations
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Toxicological Profile: Chronic toxicity studies in mammalian models to establish safety margins
Advances in synthetic methodology (e.g., biocatalytic routes) and analytical techniques (cryo-EM for target visualization) may accelerate the compound's translational development.
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